Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class This compound is characterized by its unique structural features, including a trifluoromethyl group, a hydroxyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methyl-3-(trifluoromethyl)butanal and ammonia or an amine.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: The tert-butyl ester is formed through an esterification reaction, typically involving tert-butyl alcohol and a carboxylic acid derivative of the piperidine ring, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors for the cyclization step, high-efficiency oxidizing agents for hydroxylation, and robust esterification protocols to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group might yield a ketone, while nucleophilic substitution of the trifluoromethyl group could produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl groups on biological activity, aiding in the design of bioactive molecules.
Mechanism of Action
The mechanism by which cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
Cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate: The trans isomer, which may exhibit different stereochemical properties and reactivity.
tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate:
Uniqueness
Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-8-5-6-16(9(17)19-10(2,3)4)7-11(8,18)12(13,14)15/h8,18H,5-7H2,1-4H3/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBBXNFTMSZIV-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@]1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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